Sagittatoside C

概要

説明

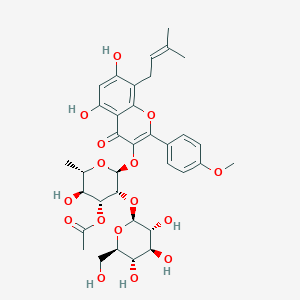

Sagittatoside C is a flavonoid glycoside isolated from the traditional Chinese medicinal herb, Herba Epimedii. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-osteoporotic, and hepatoprotective effects . It has a molecular formula of C35H42O16 and a molecular weight of 718.7 .

準備方法

Synthetic Routes and Reaction Conditions

Sagittatoside C can be synthesized through enzymatic hydrolysis of its precursor compounds found in Herba Epimedii. The process involves the use of specific enzymes such as β-glucosidase, which cleaves the glycosidic bonds to yield this compound . The reaction is typically carried out under mild conditions, such as a temperature of 60°C and a pH of 4.5 .

Industrial Production Methods

Industrial production of this compound involves the extraction of Herba Epimedii followed by enzymatic hydrolysis. The use of whole-cell catalysis has been explored to improve production efficiency and reduce costs. This method involves expressing the necessary enzymes in Escherichia coli and using these recombinant cells to catalyze the hydrolysis reaction .

化学反応の分析

Types of Reactions

Sagittatoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using β-glucosidase under mild acidic conditions (pH 4.5) and moderate temperatures (60°C).

Oxidation: Oxidative reactions can be carried out using common oxidizing agents such as hydrogen peroxide under controlled conditions.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of the molecule, typically using glycosyltransferases.

Major Products

The major products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

作用機序

Sagittatoside C exerts its effects through various molecular targets and pathways. It has been shown to modulate the expression of key proteins involved in apoptosis, such as Bax, Bcl-2, Caspase-3, and Caspase-9 . Additionally, it can inhibit the HIF-1α pathway, which plays a crucial role in osteoblast differentiation and bone formation .

類似化合物との比較

Sagittatoside C is structurally similar to other flavonoid glycosides found in Herba Epimedii, such as icariin, baohuoside I, and sagittatoside A . it is unique in its specific glycosylation pattern, which contributes to its distinct pharmacological activities .

List of Similar Compounds

- Icariin

- Baohuoside I

- Sagittatoside A

- Epimedin A, B, and C

This compound stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and development in various therapeutic areas .

生物活性

Sagittatoside C, a flavonoid glycoside derived from Herba Epimedii, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, metabolism, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is part of a class of compounds known as flavonoids, characterized by their polyphenolic structure. These compounds are recognized for their antioxidant properties and potential health benefits. The basic structure of this compound includes:

- Flavonoid backbone : A common feature among flavonoids.

- Glycosylation : The presence of sugar moieties enhances solubility and bioavailability.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

- Hepatoprotective Properties : Research indicates that it may protect liver cells from damage induced by toxins, as evidenced by studies on hepatotoxicity in cell lines .

Metabolism and Bioavailability

The metabolic pathways of this compound are critical for understanding its biological activity. Key findings include:

- Phase I and Phase II Metabolism : this compound undergoes biotransformation primarily through phase I (oxidation) and phase II (conjugation) metabolic processes. This affects its bioavailability and therapeutic efficacy .

- Comparison with Other Flavonoids : In comparison with other constituents like icariin and baohuoside I, this compound shows unique metabolic profiles which influence its retention in the body and overall effectiveness .

Table 1: Summary of Biological Activities of this compound

The mechanisms underlying the biological activities of this compound include:

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis, including the PI3K/AKT pathway .

- Gut Microbiota Interaction : Recent studies have indicated that flavonoids like this compound may alter gut microbiota composition, enhancing health outcomes through microbiome modulation .

特性

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUYZAEBBWPRU-RTHLAZLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。